(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Catalog No.
S1489977
CAS No.
112241-70-0
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

CAS Number

112241-70-0

Product Name

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

IUPAC Name

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1

InChI Key

FDMYUQHVJYNDLI-UHNVWZDZSA-N

SMILES

C1CC(C(NC1)C(=O)O)O

Synonyms

2-Piperidinecarboxylicacid,3-hydroxy-,(2S,3R)-(9CI)

Canonical SMILES

C1CC(C(NC1)C(=O)O)O

Isomeric SMILES

C1C[C@H]([C@H](NC1)C(=O)O)O

Medicinal Chemistry:

  • HPC as a Building Block: Due to its unique structure and functional groups, HPC serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Researchers have explored its use in developing new inhibitors for enzymes involved in various diseases, including Alzheimer's disease and cancer [].
  • HPC Derivatives: Researchers have synthesized and evaluated various derivatives of HPC for their potential biological activities. Some studies suggest these derivatives may have anticonvulsant, anti-inflammatory, and antibacterial properties [, ].

Organic Synthesis:

  • Asymmetric Catalysis: HPC can be employed as a chiral ligand in asymmetric catalysis, a technique for creating molecules with specific stereochemistry. This approach allows for the synthesis of enantiomerically pure compounds, crucial in developing drugs and other chiral pharmaceuticals [].

Material Science:

  • Chiral Recognition: HPC's chiral nature makes it a potential candidate for developing materials with the ability to recognize and differentiate between other chiral molecules. This property could be useful in various applications, including sensor development and enantioselective separation techniques [].

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. It features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a piperidine ring, which contributes to its unique properties. The stereochemistry at the 2 and 3 positions is crucial for its biological activity and interactions. This compound is often explored in medicinal chemistry due to its potential therapeutic applications.

Typical of carboxylic acids and alcohols. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides by reacting with amines.
  • Reduction: The hydroxyl group can undergo oxidation or reduction, affecting the compound's reactivity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of piperidine derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid exhibits significant biological activities, including:

  • Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress .
  • Antimicrobial Activity: Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi .
  • Neuroprotective Effects: Some derivatives have been investigated for their potential in protecting neuronal cells from damage, indicating a role in treating neurodegenerative diseases .

Several synthetic routes can be employed to produce (2S,3R)-3-hydroxypiperidine-2-carboxylic acid:

  • Starting from Piperidine Derivatives: The compound can be synthesized through the hydrolysis of suitable piperidine derivatives containing carboxylic acid precursors.
  • Enzymatic Synthesis: Utilizing specific enzymes that can catalyze the formation of the hydroxyl and carboxylic groups at the desired stereocenters.
  • Chemical Synthesis: Conventional organic synthesis methods involving multi-step reactions where starting materials undergo transformations through various functional group interconversions.

These methods allow for the production of both enantiomers, although (2S,3R)-isomer is often preferred for its biological efficacy.

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid has several applications:

  • Pharmaceutical Development: Its structural features make it a candidate for drug design targeting various diseases, particularly those involving oxidative stress or microbial infections.
  • Research Tool: Used in studies exploring structure-activity relationships in medicinal chemistry .
  • Chemical Intermediates: Serves as a precursor for synthesizing more complex molecules in organic synthesis.

Research into the interactions of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid with biological macromolecules has revealed:

  • Binding Affinity Studies: Investigations on how this compound interacts with proteins and receptors can provide insights into its mechanism of action.
  • Structure-Activity Relationship Analysis: Studies focusing on how variations in structure affect biological activity are crucial for optimizing its therapeutic potential .

These studies are essential for understanding how modifications to this compound can enhance its efficacy and reduce side effects.

Several compounds share structural similarities with (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-HydroxypiperidineHydroxyl group on piperidineLacks carboxylic acid functionality
2-PyrrolidinoneFive-membered ring with similar nitrogen functionalityDifferent ring size and electronic properties
(S)-N-Boc-3-hydroxypiperidineBoc protecting group on nitrogenEnhanced stability and ease of handling
4-HydroxyprolineHydroxyl group on prolineDifferent backbone structure affecting bioactivity

The uniqueness of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid lies in its specific stereochemistry and the combination of functional groups that confer distinct biological properties not observed in these other compounds. This makes it an attractive target for further research and development in medicinal chemistry.

XLogP3

-2.8

Dates

Modify: 2024-02-18

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